A Comprehensive Technical Guide to 3,4-Dimethoxybenzylamine: Physicochemical Properties, Synthesis, and Biological Relevance
A Comprehensive Technical Guide to 3,4-Dimethoxybenzylamine: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of 3,4-Dimethoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols for its synthesis, purification, and characterization, and includes a summary of its known biological activities, particularly its interaction with serotonin (B10506) receptors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.
Introduction
3,4-Dimethoxybenzylamine, also known as veratrylamine, is a primary amine that serves as a versatile building block in organic synthesis. Its structure, featuring a dimethoxy-substituted benzene (B151609) ring, is a common motif in a variety of biologically active molecules. This guide aims to provide a comprehensive resource for researchers and professionals working with this compound, covering its fundamental properties, practical synthetic considerations, and an exploration of its biological significance.
Physical and Chemical Properties
The physical and chemical properties of 3,4-Dimethoxybenzylamine are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (3,4-Dimethoxyphenyl)methanamine | |
| Synonyms | Veratrylamine, 3,4-Dimethoxybenzenemethanamine | |
| CAS Number | 5763-61-1 | |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 281-284 °C (lit.) | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | 1.109 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.556 (lit.) |
Table 2: Solubility and Stability
| Property | Value/Information | Reference(s) |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and chloroform. | [2] |
| Stability | Air sensitive. Should be stored under an inert atmosphere (e.g., nitrogen). | [1] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |
Table 3: Safety Information
| Property | Value/Information | Reference(s) |
| Hazard Class | 8 (Corrosive) | [3] |
| Packing Group | III | [3] |
| UN Number | UN2735 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 3,4-Dimethoxybenzylamine. These protocols are based on established chemical principles and general procedures for similar compounds.
Synthesis via Reductive Amination of 3,4-Dimethoxybenzaldehyde (B141060)
Reductive amination is a widely used and efficient method for the synthesis of amines. This protocol describes the formation of 3,4-Dimethoxybenzylamine from 3,4-dimethoxybenzaldehyde and ammonia, followed by in-situ reduction of the intermediate imine.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture for 30 minutes, then transfer it to a separatory funnel.
-
Partition the residue between dichloromethane and the aqueous layer.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-Dimethoxybenzylamine.
Synthesis Workflow for 3,4-Dimethoxybenzylamine.
Purification Protocol
The crude product from the synthesis can be purified using a combination of acid-base extraction and fractional distillation.
Materials:
-
Crude 3,4-Dimethoxybenzylamine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Fractional distillation apparatus
Procedure:
-
Acid-Base Extraction: a. Dissolve the crude product in diethyl ether. b. Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move to the aqueous layer. c. Separate and collect the aqueous layer. d. Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >12 to regenerate the free amine. e. Extract the free amine from the basified aqueous solution with diethyl ether. f. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. g. Filter and remove the solvent under reduced pressure.
-
Fractional Distillation: a. Assemble a fractional distillation apparatus. b. Transfer the amine from the acid-base extraction to the distillation flask. c. Apply a vacuum and gently heat the flask. d. Collect the fraction that distills at the appropriate boiling point and pressure.
General Purification Workflow.
Analytical Characterization
The identity and purity of the synthesized 3,4-Dimethoxybenzylamine can be confirmed using various analytical techniques.
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: A split/splitless injector.
-
Analysis: The retention time in the gas chromatogram will be characteristic of the compound, and the mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z = 167) and a characteristic fragmentation pattern.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic protons (CH₂), the amine protons (NH₂), and the methoxy (B1213986) protons (OCH₃).
-
¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
3.3.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates.
-
Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.
Biological Activity and Relevance in Drug Development
3,4-Dimethoxybenzylamine is recognized for its role as a precursor in the synthesis of various pharmaceuticals. Notably, it has been identified as an inhibitor of serotonin receptors.[1] Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs.
The interaction of a compound like 3,4-Dimethoxybenzylamine with a serotonin receptor can lead to the modulation of downstream signaling pathways. While the specific pathway modulated by this compound is not extensively detailed in the literature, a general inhibitory mechanism at a G protein-coupled serotonin receptor is depicted below.
Inhibition of a G-protein coupled serotonin receptor.
The ability of 3,4-Dimethoxybenzylamine and its derivatives to interact with serotonin receptors makes them valuable scaffolds in the design and development of new therapeutic agents targeting a range of neurological and psychiatric disorders.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, synthetic and analytical protocols, and biological relevance of 3,4-Dimethoxybenzylamine. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this important chemical intermediate.
